Product packaging for 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone(Cat. No.:)

1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone

Cat. No.: B13687609
M. Wt: 267.32 g/mol
InChI Key: NXCAGKXGRZYMOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone (CAS 889129-33-3) is a chemical compound supplied with a purity of 98% and is intended for research applications only . This compound, with the molecular formula C17H17NO2 and a molecular weight of 267.32 g/mol, belongs to the class of pyrrolidone derivatives . While the specific biological data for this compound is not provided here, structurally related pyrrolidone compounds have been investigated in scientific research for their potential as inhibitors of monoamine oxidase B (MAO-B) . The MAO-B enzyme is a target of interest in various neurological contexts, making such derivatives valuable tools for basic pharmaceutical and neurochemical research . Researchers can utilize this product as a building block or reference standard in method development and other laboratory experiments. Proper storage is recommended at 2-8°C to ensure stability . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H17NO2 B13687609 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C17H17NO2

Molecular Weight

267.32 g/mol

IUPAC Name

1-(2-phenylmethoxyphenyl)pyrrolidin-2-one

InChI

InChI=1S/C17H17NO2/c19-17-11-6-12-18(17)15-9-4-5-10-16(15)20-13-14-7-2-1-3-8-14/h1-5,7-10H,6,11-13H2

InChI Key

NXCAGKXGRZYMOR-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for 1 2 Benzyloxy Phenyl 2 Pyrrolidinone and Analogous Structures

Retrosynthetic Analysis of the 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone Moiety

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. pharmacy180.com For this compound (Target Molecule 1 ), two primary disconnections are considered, as illustrated below.

Scheme 1: Retrosynthetic Analysis of this compound Route A focuses on the formation of the C(aryl)-N bond. This disconnection suggests an aromatic nucleophilic substitution or a cross-coupling reaction between 2-(benzyloxy)aniline (2 ) and a suitable 4-carbon electrophile, such as γ-butyrolactone (3 ) or a 4-halobutyryl chloride.

Route B involves the disconnection of the amide bond within the pyrrolidinone ring. This approach identifies N-[2-(benzyloxy)phenyl]-4-aminobutanoic acid (4 ) as the key precursor. This intermediate can be cyclized to form the target lactam. Precursor 4 can be further simplified through the disconnection of the N-C bond, leading back to 2-(benzyloxy)aniline (2 ) and a 4-carbon synthon with appropriate functional groups for amination, such as 4-bromobutanoic acid.

Retrosynthetic analysis of this compound, showing two possible disconnection routes (A and B) leading to simpler precursors.

Figure 1: Retrosynthetic analysis of this compound.

Classical and Modern Approaches to Pyrrolidinone Ring Formation

The construction of the 5-membered lactam ring is central to the synthesis of these compounds. Various classical and modern methods have been developed to achieve this transformation efficiently.

The most direct and classical method for forming the pyrrolidinone ring is the intramolecular cyclization of a γ-amino acid or its corresponding ester. dntb.gov.ua This reaction, often referred to as lactamization, typically involves heating the linear precursor, sometimes in the presence of a catalyst, to induce dehydration and ring closure. For the synthesis of N-substituted pyrrolidin-2-ones, the condensation of primary amines with γ-butyrolactone (GBL) at high temperatures (200-300°C) is a common industrial approach. rdd.edu.iq

More recently, N-heterocyclic carbene (NHC)-catalyzed radical tandem cyclization/coupling reactions have provided a modern, transition-metal-free method for constructing highly functionalized 2-pyrrolidinones from aldehydes and α-bromo-N-cinnamylamides. rsc.org This approach demonstrates high efficiency and broad substrate scope under mild conditions. rsc.org

Table 1: Examples of Pyrrolidinone Synthesis via Cyclization

Precursor TypeReaction ConditionsProductYieldReference
γ-Amino AcidHeat, DehydrationPyrrolidin-2-oneVariable dntb.gov.ua
Primary Amine + GBL200-300°CN-Substituted Pyrrolidin-2-oneGood rdd.edu.iq
α-bromo-N-cinnamylamide + AldehydeNHC Catalyst, Cs₂CO₃Functionalized 2-Pyrrolidinone (B116388)up to 94% rsc.org

Ring-Closing Metathesis Strategies

Ring-closing metathesis (RCM) has emerged as a powerful and atom-economical tool for the synthesis of various cyclic compounds, including pyrrolidinones. acs.org This method typically involves an acyclic diene or enyne precursor that cyclizes in the presence of a metal catalyst, most commonly a ruthenium-based complex like the Grubbs or Hoveyda-Grubbs catalysts. organic-chemistry.orgacs.org

For pyrrolidinone synthesis, an N-acyl-protected diallylamine (B93489) or a related enyne can undergo RCM to form a dihydropyrrole, which is subsequently hydrogenated to yield the saturated pyrrolidinone ring. acs.orgnih.gov Ring-closing enyne metathesis (RCEM) is particularly useful as it produces a conjugated diene moiety within the product, which can be used for further transformations like Diels-Alder reactions. acs.org

Table 2: Catalysts and Conditions for RCM in Pyrrolidine (B122466) Synthesis

CatalystSubstrate TypeSolventConditionsOutcomeReference
Grubbs Catalyst (1st Gen)Enyne with nucleophilic NCH₂Cl₂Room Temp, ArgonGood yields, no ethylene (B1197577) needed acs.orgnih.gov
Hoveyda-Grubbs (2nd Gen)DiallylamineToluene (B28343)RefluxDihydropyrrole intermediate acs.org

Asymmetric Synthesis Routes for Pyrrolidinone Scaffolds

The development of asymmetric methods to control the stereochemistry of the pyrrolidinone ring is of paramount importance for pharmaceutical applications. Strategies generally fall into two categories: the use of chiral auxiliaries and enantioselective catalysis.

A chiral auxiliary is a stereogenic group that is temporarily incorporated into the starting material to direct the stereochemical outcome of a reaction. wikipedia.org After the desired stereocenter is set, the auxiliary is removed. Evans oxazolidinones and Oppolzer's camphorsultam are well-known auxiliaries that have been successfully employed in asymmetric synthesis. wikipedia.orgacs.org

In the context of pyrrolidinone synthesis, a chiral auxiliary can be attached to the nitrogen atom or an acyl side chain to induce diastereoselectivity in reactions such as enolate alkylations, aldol (B89426) reactions, or cycloadditions. thieme-connect.com For instance, an elegant enantioselective synthesis of a key chiral pyrrolidine fragment of the drug Upadacitinib was achieved using Oppolzer's chiral sultam to direct an asymmetric 1,3-dipolar cycloaddition reaction. acs.org This approach provided high levels of diastereoselectivity and allowed for the efficient recovery and reuse of the auxiliary. acs.org

Table 3: Application of Chiral Auxiliaries in Asymmetric Synthesis

Chiral AuxiliaryReaction TypeKey FeatureReference
Oppolzer's Camphorsultam1,3-Dipolar CycloadditionHigh diastereoselectivity; auxiliary is recoverable acs.org
Evans OxazolidinoneEnolate Alkylation / Aldol ReactionsPredictable stereochemical control wikipedia.orgthieme-connect.com
'Quat' PyrrolidinoneDirect AminolysisAuxiliary cleavage without hydrolysis/activation thieme-connect.com
Enantioselective Catalysis in Pyrrolidinone Formation

Enantioselective catalysis offers a more atom-economical approach to asymmetric synthesis, where a small amount of a chiral catalyst generates large quantities of an enantioenriched product. A variety of catalytic systems have been applied to the synthesis of chiral pyrrolidinones.

The catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides with electron-deficient alkenes is one of the most powerful methods for constructing highly substituted, enantioenriched pyrrolidines. mappingignorance.org This reaction can create up to four new contiguous stereocenters with high regio- and stereoselectivity. mappingignorance.org

Organocatalysis has also emerged as a vital tool. For example, a new mode of activation termed SOMO-catalysis has been used for the enantioselective (3+2) coupling of aldehydes and conjugated olefins to rapidly generate complex pyrrolidines. nih.gov Furthermore, chiral phosphoric acids have been shown to catalyze enantioselective intramolecular aza-Michael cyclizations to form pyrrolidines with high enantioselectivity. whiterose.ac.uk

Table 4: Examples of Enantioselective Catalysis in Pyrrolidine/Pyrrolidinone Synthesis

Catalysis TypeCatalyst ExampleReactionStereocontrolReference
Metal CatalysisCu(I) or Ag(I) complexes1,3-Dipolar CycloadditionHigh ee and diastereoselectivity mappingignorance.org
OrganocatalysisImidazolidinoneSOMO-activated (3+2) CycloadditionHigh ee (≥99%) and dr (up to 19:1) nih.gov
OrganocatalysisChiral Phosphoric AcidIntramolecular aza-Michael CyclizationHigh ee whiterose.ac.uk
Metal CatalysisChiral Gold(I) ComplexesIntramolecular [4+2] CycloadditionHigh er (up to 94:6) nih.gov

Multicomponent Reaction Strategies for Pyrrolidinone Construction

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex molecules like pyrrolidinones in a single step from three or more starting materials. A plausible three-component strategy for the synthesis of N-aryl pyrrolidinones involves the reaction of an aniline (B41778), an α-oxoaldehyde, and α-angelicalactone, catalyzed by a Brønsted acid such as dilute sulfuric acid. This reaction proceeds at room temperature and can be performed under solvent-free conditions, yielding highly functionalized pyrrolidinones in good to high yields. While this specific reaction may not directly yield this compound due to the structure of α-angelicalactone, it exemplifies the potential of MCRs in constructing the core pyrrolidinone structure with an N-aryl substituent in a convergent manner.

Another MCR approach involves the copper(I)-catalyzed reaction between an α-diazo ester, an imine, and an alkene or alkyne to form substituted pyrrolidines with good to excellent diastereoselectivities. The imine, pre-formed from an aniline (such as 2-(benzyloxy)aniline) and an aldehyde, would introduce the desired N-aryl moiety. Subsequent oxidation of the resulting pyrrolidine could then yield the target pyrrolidinone.

A one-pot, three-component synthesis of pyrrolidin-2-ones can also be achieved through a sequential Wittig/nucleophilic addition/cyclization reaction, showcasing the versatility of MCRs in heterocyclic synthesis. The development of a specific MCR for the direct synthesis of this compound would likely involve the reaction of 2-(benzyloxy)aniline, a four-carbon dielectrophile, and a suitable third component under catalytic conditions.

Introduction of the 2-(Benzyloxy)phenyl Moiety

A common and versatile approach to the synthesis of this compound involves the formation of the carbon-nitrogen bond between the pyrrolidinone nitrogen and the 2-(benzyloxy)phenyl ring. This can be achieved through several established methods.

One direct method for the formation of N-aryl lactams is the reaction of an aromatic amine with a lactone. In the context of the target molecule, this would involve the reaction of 2-(benzyloxy)aniline with γ-butyrolactone. This reaction typically requires elevated temperatures to proceed. Organocatalysts can be employed to facilitate this transformation under milder conditions. For instance, the use of a catalyst like 1,5,7-triazabicyclo[4.4.0]dec-5-ene (TBD) has been shown to be effective in the ring-opening amidation of γ-butyrolactone with anilines.

The reaction conditions for the amidation of γ-butyrolactone with aniline have been screened, and the results are summarized in the table below.

EntryCatalyst (mol%)Temperature (°C)Time (h)Yield (%)
1None100260
2TBD (30)251864
3TBD (30)651273

Data sourced from a study on the organocatalytic synthesis of N-aryl amides from anilines and γ-butyrolactone.

This method offers a straightforward approach to the target molecule, provided the 2-(benzyloxy)aniline precursor is readily available.

Cross-coupling reactions are powerful tools for the formation of C-N bonds. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is widely used for the synthesis of N-aryl compounds. In this approach, 2-pyrrolidinone is coupled with an aryl halide, such as 1-bromo-2-(benzyloxy)benzene, in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of ligand is crucial for achieving high yields and can influence the reaction rate.

Alternatively, the Ullmann condensation, a copper-catalyzed N-arylation, provides another route to the target molecule. This reaction typically involves the coupling of 2-pyrrolidinone with an aryl iodide, such as 1-iodo-2-(benzyloxy)benzene, in the presence of a copper catalyst and a base, often at elevated temperatures. The Goldberg reaction is a specific type of Ullmann condensation for the formation of N-aryl amides. The optimization of this reaction for the N-phenylation of 2-pyrrolidone has been studied, with key parameters being the choice of ligand and base.

Below is a table summarizing the optimization of the copper-catalyzed N-arylation of 2-pyrrolidone with iodobenzene.

EntryLigandBaseSolventTemperature (°C)Time (h)Yield (%)
1(S)-N-methylpyrrolidine-2-carboxylateK3PO4DMF110585
2NoneK3PO4DMF11024<5
3(S)-N-methylpyrrolidine-2-carboxylateCs2CO3DMF110578
4(S)-N-methylpyrrolidine-2-carboxylateK2CO3DMF110572

Data adapted from a study on the copper-catalyzed N-arylation of amides.

Protecting Group Strategies in the Synthesis of this compound

In multi-step syntheses, it is often necessary to protect reactive functional groups to prevent unwanted side reactions. The amino group of 2-(benzyloxy)aniline is nucleophilic and can interfere with certain reaction conditions. Therefore, the use of a protecting group may be required.

Commonly used protecting groups for amines include the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups. The Boc group is typically introduced by reacting the amine with di-tert-butyl dicarbonate (B1257347) ((Boc)2O) in the presence of a base. It is stable under a variety of conditions but can be readily removed with strong acids like trifluoroacetic acid (TFA).

The Cbz group is introduced using benzyl (B1604629) chloroformate (Cbz-Cl) and a base. It is stable to acidic and basic conditions but can be removed by catalytic hydrogenation, which would also cleave the benzyloxy ether in the target molecule's precursor. Therefore, the Boc group is a more suitable choice for this synthetic route.

For instance, if the pyrrolidinone ring is to be formed via a method that is incompatible with a free amino group, 2-(benzyloxy)aniline can first be protected with a Boc group. After the formation of the N-Boc-1-[2-(benzyloxy)phenyl]-2-pyrrolidinone, the Boc group can be removed under acidic conditions to yield the final product.

Optimization of Reaction Conditions and Yields

In the case of Buchwald-Hartwig amination , the selection of the palladium precursor (e.g., Pd(OAc)2, Pd2(dba)3), the phosphine ligand (e.g., Xantphos, BINAP), and the base (e.g., NaOtBu, K3PO4) are critical. The reaction is typically carried out in an aprotic polar solvent such as toluene or dioxane at temperatures ranging from 80 to 110 °C.

For the copper-catalyzed N-arylation (Ullmann condensation) , the choice of the copper source (e.g., CuI, Cu2O), the ligand (e.g., N,N'-dimethylethylenediamine, (S)-N-methylpyrrolidine-2-carboxylate), and the base (e.g., K3PO4, Cs2CO3) significantly impacts the reaction outcome. Solvents such as DMF or DMSO are commonly used, and reaction temperatures are often in the range of 100-150 °C. The table below shows the effect of different copper sources and ligands on the yield of N-arylated heteroarylamines.

EntryCopper SourceLigandYield (%)
1CuIDMEDA85
2Cu2ODMEDA75
3CuODMEDA60
4CuINone10

Data adapted from a study on the optimization of copper-mediated N-arylation.

In the N-alkylation of 2-(benzyloxy)aniline with γ-butyrolactone , the reaction temperature and the use of a catalyst are the primary variables to optimize. Higher temperatures generally lead to higher conversions, but the use of an organocatalyst can allow for milder conditions and potentially higher yields by minimizing side reactions.

Finally, for the Williamson ether synthesis to prepare 2-(benzyloxy)aniline, the choice of base (e.g., NaH, K2CO3, Ag2O) and solvent (e.g., DMF, acetone) can be optimized to maximize the yield and minimize side reactions such as the C-alkylation of the phenoxide.

Green Chemistry Principles in Pyrrolidinone Synthesis

The application of green chemistry principles to the synthesis of pyrrolidinone scaffolds, including this compound, is a critical aspect of modern pharmaceutical and chemical manufacturing. These principles aim to reduce the environmental impact of chemical processes by minimizing waste, avoiding hazardous substances, and improving energy efficiency. Research efforts have focused on developing more sustainable synthetic routes that align with these goals, such as utilizing alternative solvents, employing catalytic reactions, and designing atom-economical processes.

One of the core tenets of green chemistry is the use of environmentally benign solvents or, ideally, the elimination of solvents altogether. rsc.org In pyrrolidinone synthesis, significant progress has been made in replacing traditional volatile organic compounds (VOCs) with greener alternatives like water, ethanol, and supercritical carbon dioxide. rsc.orgneuroquantology.com For instance, a green synthesis for N-methylpyrrolidine has been developed using water as the solvent, an inexpensive and non-toxic medium, combined with a potassium carbonate catalyst at a moderate temperature of 90°C. researchgate.netvjs.ac.vn Similarly, the synthesis of certain 2-pyrrolidinone derivatives has been achieved in ethanol, a renewable and less harmful solvent. The use of aqueous media is not only environmentally sound but can also simplify product isolation and purification. orientjchem.org

Solvent-free, or "neat," reaction conditions represent an even more sustainable approach. researchgate.net An efficient, catalyst-free synthesis of novel polysubstituted 2-pyrrolidinones has been described using a grinding technique at room temperature. researchgate.nettandfonline.com This mechanochemical method avoids the use of any solvent, leading to a significant reduction in waste. researchgate.net The benefits of this protocol include mild reaction conditions, short reaction times (under 25 minutes), high yields (68–94%), and a simple workup procedure, making it an economically and environmentally attractive option. researchgate.nettandfonline.com

Atom economy, a concept that measures the efficiency of a chemical reaction by calculating the proportion of reactant atoms that become part of the final product, is another key principle of green chemistry. primescholars.comrsc.org Reactions with high atom economy are inherently less wasteful. libretexts.org Multi-component reactions (MCRs) are particularly noteworthy for their high atom economy in constructing complex molecules like pyrrolidinones in a single step from three or more starting materials. tandfonline.com These one-pot processes reduce the number of synthetic steps, reaction time, and waste generation compared to classical multi-step syntheses. researchgate.net For example, a three-component reaction of primary amines, alkyl acetoacetates, and maleic anhydride (B1165640) under solvent-free conditions provides an atom-economical route to novel 2-pyrrolidinone analogs. tandfonline.com Another example of an atom-economical reaction is the [3 + 2] dipolar cycloaddition of azomethine ylides, which allows for the direct and controlled construction of the five-membered pyrrolidine ring. acs.org

The choice of catalyst also plays a crucial role in the green synthesis of pyrrolidinones. The ideal catalyst is non-toxic, efficient, and recyclable. While some green methods for pyrrolidinone synthesis proceed without any catalyst, others employ benign additives. tandfonline.comresearchgate.net Citric acid, for instance, has been used as a green additive in the ultrasound-promoted, one-pot multicomponent synthesis of substituted 3-pyrrolin-2-ones. researchgate.net The development of efficient catalytic systems can reduce energy consumption and the need for stoichiometric reagents, further minimizing waste. rsc.org

Energy efficiency is another important consideration. The use of microwave-assisted organic synthesis (MAOS) has been shown to increase synthetic efficiency in the preparation of pyrrolidines, aligning with the principles of green chemistry by often reducing reaction times and energy input. nih.gov Reactions that can be performed at ambient temperature, such as the grinding method for polysubstituted 2-pyrrolidinones, also contribute to a more sustainable process by minimizing energy consumption. researchgate.net

The following tables provide a comparative overview of different synthetic methodologies for pyrrolidinone derivatives, highlighting key green chemistry metrics.

Table 1: Comparison of Green Metrics for Different Pyrrolidinone Synthesis Methods

Synthetic Method Solvent Catalyst/Conditions Yield (%) Atom Economy (%) Key Green Advantages Reference
Multi-component Grinding Solvent-free None / Room Temp. 68–94 High No solvent, catalyst-free, low energy, short reaction time researchgate.nettandfonline.com
One-pot, Three-component Ethanol Citric Acid High High Eco-friendly solvent, use of green additive researchgate.net
Alkylation Water K₂CO₃ / 90°C ~50 Moderate Inexpensive, non-toxic solvent and catalyst researchgate.netvjs.ac.vn
Oxidation/Cyclization Aqueous Ethanol None / Reflux High up to 94.3 Green solvent, catalyst-free, no chromatography researchgate.net
[3+2] Dipolar Cycloaddition Dichloromethane Iridium Complex High Very High High atom economy, stereocontrol acs.org

Table 2: Examples of Green Solvents and Conditions in Pyrrolidinone Synthesis

Solvent/Condition Example Application Benefits Reference
Water N-methylpyrrolidine synthesis Non-toxic, non-flammable, inexpensive, widely available researchgate.netorientjchem.org
Ethanol 2-pyrrolidinone derivative synthesis Renewable resource, biodegradable, low toxicity neuroquantology.com
Aqueous Ethanol 3-hydroxy-2-pyrrolidone synthesis Reduced organic solvent usage, improved safety profile researchgate.net
Solvent-free (Grinding) Polysubstituted 2-pyrrolidinone synthesis Eliminates solvent waste, reduces pollution, simplifies workup researchgate.nettandfonline.com
Supercritical CO₂ General Green Synthesis Non-toxic, non-flammable, easily removed and recycled rsc.orgorientjchem.org

Chemical Reactivity and Transformations of 1 2 Benzyloxy Phenyl 2 Pyrrolidinone Derivatives

Reactions at the Pyrrolidinone Nitrogen Atom

While the nitrogen atom in 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone is part of an amide (lactam) functionality and is generally less nucleophilic than a free amine, it can still undergo specific reactions, particularly after deprotonation.

N-Acylation and N-Alkylation Reactions

Direct N-acylation or N-alkylation of the lactam nitrogen in 1-aryl-2-pyrrolidinones is generally not feasible due to the resonance delocalization of the nitrogen lone pair with the adjacent carbonyl group, which significantly reduces its nucleophilicity. Transformations that appear to be N-acylations or N-alkylations on the pre-formed lactam are often the result of synthetic routes that form the pyrrolidinone ring in the final step, for instance, through the cyclization of an N-acylated or N-alkylated γ-aminobutyric acid derivative.

However, related heterocyclic systems provide insight into potential, albeit challenging, direct functionalization. For instance, N-alkylation of pyridones, which also possess an amide-like nitrogen, can be achieved under specific conditions that favor N-substitution over O-substitution. researchgate.net Such reactions often require strong bases to generate the corresponding anion, followed by treatment with an alkyl halide. The regioselectivity (N- vs. O-alkylation) is influenced by factors like the counter-ion, solvent, and the structure of the alkylating agent. researchgate.net

Similarly, N-acylation has been explored as a method to modify the electronic properties of polymers containing lactam units. semanticscholar.org These studies suggest that while direct acylation is difficult, it is a viable strategy for altering molecular properties.

Functionalization via N-Deprotonation

Functionalization of the pyrrolidinone ring often begins with deprotonation at a carbon atom adjacent to a functional group, rather than at the nitrogen itself. The protons on the carbons alpha to the carbonyl group (C-3 and C-5) are significantly more acidic than any N-H proton (which is absent in this N-substituted pyrrolidinone). Therefore, reactions involving strong bases will preferentially abstract a proton from these carbon positions, leading to the formation of an enolate or related carbanionic species. This intermediate is key to the functionalization of the pyrrolidinone ring system, as discussed in the following sections.

Modifications of the Pyrrolidinone Ring System

The carbon skeleton of the pyrrolidinone ring is the primary site for introducing structural diversity into this compound derivatives.

Functionalization at Ring Carbons (e.g., C-3, C-4, C-5)

The functionalization of the pyrrolidinone core can be achieved through various methods, with a significant focus on the positions alpha to the carbonyl (C-3 and C-5) and the C-4 position.

C-H Activation: A powerful strategy for functionalizing the pyrrolidinone ring is through directed C(sp³)–H activation. By installing a suitable directing group on the molecule, it is possible to selectively activate and functionalize specific C-H bonds. For example, palladium-catalyzed C-H arylation has been successfully applied to pyrrolidine (B122466) and piperidine (B6355638) systems. acs.org In a related approach, a Cbz-protected proline was arylated at the C-3 position, demonstrating that even carbons not adjacent to the nitrogen can be functionalized. pnas.org This methodology allows for the modular installation of aryl and other groups onto the heterocyclic core. pnas.org

Arylation and Alkylation: The introduction of substituents at the ring carbons can also be achieved through redox-neutral processes. For example, the α-C–H arylation of unsubstituted pyrrolidine can be achieved using a quinone as an oxidizing agent and an arylboronic acid as the nucleophile. rsc.org This method has been extended to α-substituted pyrrolidines, where arylation occurs at the less sterically hindered position. rsc.org Palladium-catalyzed carboamination reactions of γ-(N-arylamino)alkenes with vinyl bromides provide another route to N-aryl-2-allyl pyrrolidines, often with high diastereoselectivity. nih.gov

Table 1: Examples of Ring Carbon Functionalization Reactions on Pyrrolidine Derivatives
PositionReaction TypeKey Reagents/CatalystOutcomeReference
C-4C-H ArylationPd(OAc)₂, Aminoquinoline directing group, Aryl IodideForms cis-substituted C-4 arylated pyrrolidines. acs.org
C-3C-H ArylationPd(OAc)₂, Ligand, Ag₂CO₃Introduces aryl groups at the C-3 position of proline derivatives. pnas.org
C-2 (α-position)Redox-Neutral ArylationQuinone, β-naphtholFacile access to α-aryl-substituted N-aryl pyrrolidines. rsc.org
C-2, C-3, C-5CarboaminationPd₂(dba)₃, P(2-furyl)₃, Vinyl BromideForms trans-2,3- and cis-2,5-disubstituted pyrrolidines. nih.gov

Stereoselective Transformations on the Pyrrolidinone Core

The stereochemistry of the pyrrolidinone ring is crucial for the biological activity of many of its derivatives. nih.gov Consequently, numerous stereoselective methods have been developed to control the spatial arrangement of substituents.

1,3-Dipolar Cycloadditions: A primary method for constructing stereochemically rich pyrrolidine rings is the 1,3-dipolar cycloaddition between an azomethine ylide and a dipolarophile. nih.gov By using chiral precursors, this reaction can proceed with high diastereoselectivity, allowing for the synthesis of densely substituted pyrrolidines with up to four stereogenic centers. acs.orgua.es The absolute configuration of the final product can be controlled by the chirality of the starting materials. acs.org

Substrate-Controlled Reactions: The existing stereocenters in a chiral pyrrolidinone precursor can direct the stereochemical outcome of subsequent reactions. For instance, in the synthesis of N-aryl-2-allyl pyrrolidines, the reaction proceeds with high diastereoselectivity, favoring the formation of trans-2,3- and cis-2,5-disubstituted products. nih.gov Similarly, C-H activation strategies have been employed for the enantioselective synthesis of vicinally functionalized pyrrolidines. pnas.orgnih.gov These methods often rely on chiral ligands or directing groups to control the stereochemistry. pnas.orgnih.gov

Table 2: Stereoselective Reactions for Pyrrolidine Ring Modification
Reaction TypeKey FeaturesStereochemical OutcomeReference
[3+2] CycloadditionChiral N-tert-butanesulfinylazadienes and azomethine ylides.High regio- and diastereoselectivity; up to four stereogenic centers. acs.orgua.es
Palladium-catalyzed Carboaminationγ-(N-arylamino)alkenes with vinyl bromides.High diastereoselectivity for trans-2,3- and cis-2,5-disubstituted products. nih.gov
Directed C-H ActivationUse of chiral directing groups or ligands.Enantioselective synthesis of trans-1,2-disubstituted frameworks. pnas.org

Ring-Opening and Ring-Expansion Reactions

Modifying the core heterocyclic structure through ring-opening or ring-expansion reactions provides access to different classes of compounds.

Ring-Opening Reactions: The pyrrolidinone ring, being a lactam, can undergo hydrolytic cleavage under acidic or basic conditions to yield the corresponding γ-amino acid derivative. More sophisticated ring-opening reactions involve the cleavage of C-N or C-C bonds. For example, N-acyl aziridines, which are strained three-membered rings, can be opened regioselectively using titanocene (B72419) catalysts. mdpi.com While pyrrolidinones are significantly less strained, similar principles of bond cleavage can be applied under appropriate catalytic conditions. The reactivity is highly dependent on the substituents on the nitrogen atom; electron-withdrawing groups tend to favor ring-opening processes. mdpi.com

Ring-Expansion and Contraction Reactions: Ring expansion provides a route to medium-sized rings, such as azepanes. These reactions can proceed through intramolecular N-alkylation of a side chain, followed by nucleophilic opening of the resulting bicyclic intermediate. nih.gov While this has been demonstrated for azetidines expanding to pyrrolidines and azepanes, the principle is applicable to pyrrolidine derivatives. nih.gov Conversely, ring contraction of pyrrolidines to form highly substituted cyclobutanes can be achieved through nitrogen extrusion from a 1,1-diazene intermediate, a transformation that proceeds stereoretentively. nih.gov

Transformations Involving the Benzyloxy Phenyl Substituent

The benzyloxy phenyl substituent of this compound offers multiple sites for chemical transformation, allowing for a wide range of derivatizations. These reactions can be broadly categorized into modifications at the benzylic position, functionalization of the aryl ring, and cleavage of the benzyl (B1604629) ether linkage for further manipulation of the resulting phenolic group.

Reactions at the Benzylic Position

The carbon atom of the benzyloxy group that is directly attached to the oxygen and the phenyl ring is known as the benzylic position. This position exhibits enhanced reactivity due to the ability of the adjacent phenyl ring to stabilize reactive intermediates, such as radicals and carbocations, through resonance. chemistrysteps.comchemistry.coach This inherent stability facilitates several key transformations, including halogenation and oxidation.

Benzylic Halogenation: The introduction of a halogen, typically bromine, at the benzylic position can be achieved under free-radical conditions. chemistry.coach A common and effective reagent for this transformation is N-bromosuccinimide (NBS), often used with a radical initiator like benzoyl peroxide or initiated by light. chemistrysteps.comlibretexts.org The reaction proceeds via a radical chain mechanism where a bromine radical abstracts a benzylic hydrogen, forming a resonance-stabilized benzylic radical. youtube.com This intermediate then reacts with a bromine source (Br₂) generated in situ from NBS to yield the benzylic bromide and a new bromine radical, propagating the chain. libretexts.orglibretexts.org This method is highly selective for the benzylic position over other C-H bonds.

Benzylic Oxidation: The benzylic C-H bond is also susceptible to oxidation. masterorganicchemistry.com Strong oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or sodium dichromate (Na₂Cr₂O₇) under acidic conditions, can oxidize the benzylic carbon. chemistrysteps.com In the case of the benzyloxy group, this would lead to cleavage of the benzyl ether and formation of benzoic acid. Milder oxidation conditions could potentially yield an ester intermediate. For the reaction to proceed, at least one hydrogen atom must be present at the benzylic position. chemistrysteps.com

TransformationReagents & ConditionsExpected Product Moiety
Benzylic Bromination N-Bromosuccinimide (NBS), CCl₄, light (hν) or initiator (e.g., AIBN)1-[2-(α-bromobenzyloxy)phenyl]-2-pyrrolidinone
Benzylic Oxidation Potassium permanganate (KMnO₄), heatBenzoic acid (via cleavage)

Aryl Ring Functionalization (e.g., Electrophilic Aromatic Substitution)

Electrophilic Aromatic Substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. wikipedia.org In the case of this compound, the regiochemical outcome of EAS on the benzyloxy phenyl ring is directed by the two existing substituents: the benzyloxy group (-OCH₂Ph) and the ortho-pyrrolidinone-substituted phenyl group.

The benzyloxy group is an activating group and an ortho, para-director. pressbooks.publibretexts.org The oxygen atom's lone pairs can donate electron density to the ring through resonance, stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the electrophilic attack, particularly when the attack occurs at the ortho and para positions. chemistrysteps.com

Given the structure, the benzyloxy group is a powerful ortho, para-director. The position para to the benzyloxy group is the most likely site for substitution due to reduced steric hindrance compared to the ortho position, which is flanked by the bulky pyrrolidinone-phenyl substituent. uomustansiriyah.edu.iq

EAS ReactionReagentsMajor Predicted Product
Nitration HNO₃, H₂SO₄1-[2-(4-nitrobenzyloxy)phenyl]-2-pyrrolidinone
Halogenation Br₂, FeBr₃1-[2-(4-bromobenzyloxy)phenyl]-2-pyrrolidinone
Friedel-Crafts Acylation RCOCl, AlCl₃1-[2-(4-acylbenzyloxy)phenyl]-2-pyrrolidinone

Deprotection and Further Derivatization of the Benzyloxy Group

The benzyloxy group is frequently employed as a protecting group for phenols due to its relative stability and the various methods available for its removal. Cleavage of this ether linkage in this compound derivatives yields the corresponding phenol (B47542), 1-(2-hydroxyphenyl)-2-pyrrolidinone, which can be a key intermediate for further functionalization.

One of the most common and mildest methods for benzyl ether deprotection is catalytic hydrogenolysis. organic-chemistry.org This reaction involves the use of hydrogen gas (H₂) in the presence of a metal catalyst, most notably palladium on carbon (Pd/C). The reaction proceeds with the cleavage of the benzylic C-O bond and the formation of the corresponding phenol and toluene (B28343) as a byproduct. This method is highly efficient and chemoselective, often leaving other functional groups like esters, ketones, and other aromatic rings intact, provided they are not susceptible to reduction under the reaction conditions.

Lewis acids can also be employed to cleave benzyl ethers. acsgcipr.org Strong Lewis acids such as boron trichloride (B1173362) (BCl₃) or aluminum chloride (AlCl₃) coordinate to the ether oxygen, weakening the C-O bond and facilitating its cleavage. This process typically requires stoichiometric amounts of the Lewis acid. The reaction mechanism involves the formation of a complex between the Lewis acid and the ether oxygen, followed by nucleophilic attack (often by a halide from the Lewis acid) or intramolecular rearrangement to break the ether bond. These methods are useful when catalytic hydrogenolysis is not feasible due to the presence of other reducible functional groups in the molecule.

Deprotection MethodReagents & ConditionsAdvantageDisadvantage
Catalytic Hydrogenolysis H₂, Pd/C, solvent (e.g., Ethanol, Ethyl Acetate)Mild conditions, high chemoselectivity, clean reactionIncompatible with reducible groups (alkenes, alkynes, nitro groups)
Lewis Acid Cleavage BCl₃ or AlCl₃, CH₂Cl₂, low temperatureUseful when hydrogenolysis is not viableRequires stoichiometric reagents, harsher conditions

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of the aforementioned transformations is crucial for predicting outcomes and optimizing reaction conditions.

Benzylic Bromination: As previously noted, this reaction follows a free-radical chain mechanism. chemistry.coach

Initiation: Homolytic cleavage of an initiator or Br₂ by light generates initial bromine radicals. libretexts.org

Propagation: A bromine radical abstracts a hydrogen atom from the benzylic position, creating a resonance-stabilized benzylic radical. This radical then reacts with Br₂ to form the product and another bromine radical. youtube.com

Termination: The reaction ceases when radicals combine with each other.

Electrophilic Aromatic Substitution: The generally accepted mechanism for EAS involves a two-step process. wikipedia.orgmasterorganicchemistry.com

The π-electron system of the aromatic ring acts as a nucleophile, attacking the electrophile (E⁺) to form a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex. lumenlearning.combyjus.comuci.edu This step is typically the slow, rate-determining step as it temporarily disrupts the ring's aromaticity. scribd.com

A base removes a proton from the sp³-hybridized carbon of the arenium ion, restoring aromaticity and yielding the substituted product.

Catalytic Hydrogenolysis: The mechanism occurs on the surface of the metal catalyst.

Both hydrogen gas and the benzyl ether substrate adsorb onto the catalyst surface.

The H-H bond is cleaved, and the hydrogen atoms are added across the benzylic C-O bond.

The products, the phenol and toluene, desorb from the catalyst surface.

Lewis Acid-Mediated Cleavage: The mechanism begins with the coordination of the Lewis acid (e.g., BCl₃) to the lone pair of electrons on the ether oxygen. This coordination makes the oxygen a better leaving group and activates the adjacent carbon atoms toward nucleophilic attack. Cleavage can then occur via an Sₙ1- or Sₙ2-type pathway, depending on the substrate and conditions, with a nucleophile (such as a chloride ion from BCl₃) displacing the oxygen group from the benzylic carbon. acsgcipr.org

Elucidation of Reaction Pathways and Intermediates

The formation of the crucial N-aryl bond in this compound can be achieved through distinct catalytic cycles, each involving a series of well-defined intermediates.

Buchwald-Hartwig Amination Pathway:

The palladium-catalyzed Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds. wikipedia.org The reaction mechanism is understood to proceed through a catalytic cycle involving a palladium(0) species. wikipedia.orglibretexts.org

The key steps in the catalytic cycle for the synthesis of this compound are as follows:

Oxidative Addition: The catalytic cycle begins with the oxidative addition of an aryl halide, such as 1-(benzyloxy)-2-halobenzene, to a palladium(0) complex. This step forms a palladium(II) intermediate. wikipedia.orglibretexts.org

Amide Coordination and Deprotonation: The 2-pyrrolidinone (B116388) then coordinates to the palladium(II) center. In the presence of a base, the N-H proton of the pyrrolidinone is removed, forming a palladium(II)-amido complex. wikipedia.orglibretexts.org

Reductive Elimination: The final step is reductive elimination from the palladium(II)-amido complex, which forms the desired C-N bond of this compound and regenerates the palladium(0) catalyst, allowing the cycle to continue. wikipedia.orglibretexts.org

A competing, non-productive pathway can be β-hydride elimination from the palladium-amido intermediate, which would lead to a hydrodehalogenated arene and an imine. wikipedia.org The choice of phosphine (B1218219) ligands is crucial in minimizing this side reaction. youtube.com

Ullmann Condensation Pathway:

The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds. wikipedia.org While traditionally requiring harsh reaction conditions, modern modifications using ligands have made it a milder and more versatile method. wikipedia.org The mechanism of the Ullmann N-arylation of amides, also known as the Goldberg reaction, is thought to proceed through a Cu(I)/Cu(III) catalytic cycle. nih.govmdpi.com

The proposed steps for the synthesis of this compound via the Ullmann condensation are:

Formation of a Copper(I)-Amidate Complex: The reaction initiates with the formation of a copper(I)-amidate complex from a Cu(I) salt and 2-pyrrolidinone in the presence of a base. mdpi.com The use of chelating diamine ligands can facilitate the formation and stabilization of this active catalytic species. nih.gov

Oxidative Addition: The aryl halide, 1-(benzyloxy)-2-halobenzene, then undergoes oxidative addition to the copper(I)-amidate complex, forming a copper(III) intermediate. nih.govmdpi.com

Reductive Elimination: The final step is the reductive elimination of the N-arylated product, this compound, from the copper(III) complex. This step regenerates a Cu(I) species, which can then re-enter the catalytic cycle. nih.govmdpi.com

Kinetic Studies of Reactivity

Kinetics of Buchwald-Hartwig Amination:

Kinetic studies of the palladium-catalyzed amination of aryl halides have revealed that the reaction orders can vary depending on the specific reaction conditions, including the choice of base and ligands. nih.gov In some systems, the reaction has been found to be first order in the aryl halide, zero order in the amine, and to have a positive order in the base. nih.gov The rate of reductive elimination, often the product-forming step, is influenced by the electronic properties of the aryl group. Electron-withdrawing groups on the palladium-bound aryl ring have been shown to accelerate the reductive elimination process. acs.org

Kinetics of Ullmann Condensation:

The kinetics of the Ullmann condensation can be complex. However, for some copper-catalyzed N-arylation reactions, the rate has been found to be first order with respect to the catalyst, the aryl halide, and the amine. rug.nl The reactivity of the aryl halide follows the expected trend for nucleophilic aromatic substitution, with aryl iodides being more reactive than aryl bromides, which are in turn more reactive than aryl chlorides. wikipedia.orgcdnsciencepub.com

Furthermore, a correlation has been observed between the acidity of the N-H bond in the amine or amide and the initiation temperature of the Ullmann reaction. More acidic N-H bonds generally lead to lower reaction temperatures. cdnsciencepub.com

The following table summarizes the general kinetic dependencies observed in analogous N-arylation reactions:

ReactionReactantObserved Kinetic OrderNotes
Buchwald-Hartwig Amination Aryl HalideFirst OrderIn some systems.
Amine/AmideZero OrderIn some systems.
BasePositive OrderThe nature of the base can influence the reaction pathway.
Ullmann Condensation Aryl HalideFirst OrderGenerally, Ar-I > Ar-Br > Ar-Cl in reactivity.
Amine/AmideFirst OrderThe acidity of the N-H bond can affect the reaction rate.
Copper CatalystFirst OrderThe ligand used can significantly impact catalyst activity.

Advanced Spectroscopic and Structural Elucidation of 1 2 Benzyloxy Phenyl 2 Pyrrolidinone

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules. Through various NMR experiments, it is possible to map out the carbon and proton framework of 1-[2-(benzyloxy)phenyl]-2-pyrrolidinone, identify the connectivity between atoms, and infer its three-dimensional arrangement.

1D NMR (¹H, ¹³C) Chemical Shift Analysis for Substituent Identification

The ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of each proton and carbon atom in the molecule. The chemical shifts are indicative of the electronic environment, and thus the nature of the substituents.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the protons of the pyrrolidinone ring, the benzyloxy group, and the phenyl ring. The aromatic protons of the benzyloxy and phenyl groups would appear in the downfield region, typically between 7.5 and 6.8 ppm. The benzylic methylene (B1212753) protons (O-CH₂-Ph) would likely resonate as a singlet around 5.1 ppm. The protons of the pyrrolidinone ring would be observed in the upfield region, with the methylene group adjacent to the nitrogen appearing around 3.6 ppm, the carbonyl-adjacent methylene protons near 2.5 ppm, and the remaining methylene group at approximately 2.1 ppm.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would complement the ¹H NMR data. The carbonyl carbon of the pyrrolidinone ring is expected to have a chemical shift in the range of 174-175 ppm. The carbons of the two aromatic rings would display signals between 113 and 155 ppm. The benzylic methylene carbon is anticipated around 71 ppm, while the methylene carbons of the pyrrolidinone ring would appear at approximately 48 ppm (N-CH₂), 33 ppm (CH₂), and 18 ppm (C=O-CH₂).

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

Protons Predicted Chemical Shift (ppm)
Aromatic (10H) 6.8 - 7.5
Benzylic CH₂ ~5.1
N-CH₂ (pyrrolidinone) ~3.6
C=O-CH₂ (pyrrolidinone) ~2.5
CH₂ (pyrrolidinone) ~2.1

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon Atom Predicted Chemical Shift (ppm)
C=O (pyrrolidinone) 174 - 175
Aromatic (12C) 113 - 155
Benzylic CH₂ ~71
N-CH₂ (pyrrolidinone) ~48
CH₂ (pyrrolidinone) ~33
C=O-CH₂ (pyrrolidinone) ~18

2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are instrumental in assembling the molecular structure by revealing through-bond and through-space correlations.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. For instance, correlations would be expected between the methylene protons within the pyrrolidinone ring, confirming their sequential arrangement.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of the proton signals to their corresponding carbon atoms in the pyrrolidinone and benzyloxy moieties.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals correlations between protons and carbons that are two or three bonds apart. This is crucial for connecting the different fragments of the molecule. Key correlations would be expected from the benzylic protons to carbons in the phenyl ring and the oxygen-bearing aromatic carbon, as well as from the N-CH₂ protons of the pyrrolidinone ring to the carbons of the phenyl substituent.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This is particularly useful for determining the preferred conformation of the molecule, for instance, the relative orientation of the benzyloxy and phenyl rings with respect to the pyrrolidinone ring.

Advanced NMR for Conformational Studies

The flexibility of the benzyloxy group and the potential for restricted rotation around the N-aryl bond suggest that this compound may exist in multiple conformations in solution. Advanced NMR techniques, such as variable temperature NMR studies and rotating-frame Overhauser effect spectroscopy (ROESY), could be employed to study the dynamics of these conformational changes and to determine the predominant conformers. The study of related N-aryl lactams has shown that the barrier to rotation around the N-aryl bond can be significant, leading to atropisomerism in some cases.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry would provide a highly accurate measurement of the molecular weight of this compound. This precise mass can be used to determine the elemental composition of the molecule, confirming its chemical formula as C₁₇H₁₇NO₂.

Table 3: Predicted HRMS Data for this compound

Ion Calculated m/z
[M+H]⁺ 268.1332
[M+Na]⁺ 290.1151

Tandem Mass Spectrometry (MS/MS) for Structural Insights

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected ion to generate a fragmentation spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of its different parts. For this compound, key fragmentation pathways would likely involve the cleavage of the benzylic C-O bond, leading to the formation of a tropylium (B1234903) ion (m/z 91), a common fragment for benzyl-containing compounds. Another expected fragmentation would be the cleavage of the bond between the phenyl ring and the pyrrolidinone nitrogen, as well as fragmentation within the pyrrolidinone ring itself.

Table 4: Predicted Key Fragment Ions in the MS/MS Spectrum of this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

A detailed search of scientific literature and spectral databases did not yield specific, experimentally determined Infrared (IR) and Raman spectroscopic data for the compound this compound. This section will therefore discuss the expected characteristic vibrational modes based on the functional groups present in the molecule. These predictions are derived from established correlation tables and data from analogous structures.

The primary functional groups in this compound are the tertiary amide (lactam) within the pyrrolidinone ring, the ether linkage of the benzyloxy group, and the two aromatic phenyl rings.

Expected Infrared (IR) Absorption Bands: The IR spectrum is anticipated to be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary lactam. This band is typically observed in the region of 1670-1700 cm⁻¹. The C-N stretching vibration within the lactam ring is expected to appear in the 1250-1350 cm⁻¹ range.

The ether group (Ar-O-CH₂) should produce characteristic C-O stretching bands. The asymmetric Ar-O-C stretch is expected around 1230-1270 cm⁻¹, while the symmetric C-O-C stretch would likely appear near 1020-1075 cm⁻¹.

The aromatic rings will give rise to several characteristic bands. These include C-H stretching vibrations above 3000 cm⁻¹, C=C stretching vibrations in the 1450-1600 cm⁻¹ region, and C-H out-of-plane bending vibrations between 690 cm⁻¹ and 900 cm⁻¹, the exact positions of which would indicate the substitution patterns of the phenyl rings. The aliphatic C-H stretching vibrations from the pyrrolidinone and methylene bridge are expected in the 2850-2960 cm⁻¹ range.

Expected Raman Shifts: Raman spectroscopy, which is particularly sensitive to non-polar bonds, would complement the IR data. The aromatic C=C stretching vibrations are expected to produce strong signals in the 1580-1610 cm⁻¹ region. The symmetric "ring breathing" mode of the monosubstituted benzene (B151609) ring typically gives a sharp, intense peak around 1000 cm⁻¹. The carbonyl stretch of the lactam should also be visible, though potentially weaker than in the IR spectrum. Aliphatic C-H stretching and bending modes would also be present.

The following table summarizes the predicted key vibrational frequencies.

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
Tertiary LactamC=O stretch1670-1700 (Strong)1670-1700 (Moderate)
Aromatic RingsC=C stretch1450-1600 (Variable)1580-1610 (Strong)
Ether (Ar-O-C)Asymmetric C-O-C stretch1230-1270 (Strong)Weak
Aliphatic CH₂C-H stretch2850-2960 (Moderate)2850-2960 (Strong)
Aromatic C-HC-H stretch3000-3100 (Moderate)3000-3100 (Strong)

X-ray Crystallography for Solid-State Structural Determination

As of the latest available data, a crystal structure for this compound has not been deposited in public crystallographic databases (e.g., the Cambridge Structural Database). Therefore, no experimental data on its solid-state conformation, crystal system, space group, or unit cell dimensions are available.

Should a single crystal of sufficient quality be obtained, X-ray crystallography would provide definitive information on its three-dimensional structure. This analysis would precisely determine all bond lengths, bond angles, and torsion angles. Key structural features that would be elucidated include:

The conformation of the pyrrolidinone ring: It would likely adopt a twisted or envelope conformation.

The relative orientation of the phenyl rings: The analysis would reveal the dihedral angle between the plane of the phenyl ring attached to the lactam nitrogen and the phenyl ring of the benzyl (B1604629) group.

Intermolecular interactions: The crystal packing would be determined, revealing any significant non-covalent interactions such as hydrogen bonds (e.g., C-H···O), π-π stacking between aromatic rings, or van der Waals forces that stabilize the crystal lattice.

For illustrative purposes, data from structurally related but distinct compounds show that pyrrolidinone rings can adopt various conformations and that aromatic substituents can lead to complex crystal packing arrangements driven by π-π interactions. However, direct extrapolation of these parameters to the title compound is not possible.

Crystallographic ParameterData
Crystal SystemNot Determined
Space GroupNot Determined
Unit Cell Dimensions (a, b, c, α, β, γ)Not Determined
Volume (V)Not Determined
Molecules per Unit Cell (Z)Not Determined
Calculated DensityNot Determined

Theoretical and Computational Chemistry Studies on 1 2 Benzyloxy Phenyl 2 Pyrrolidinone

Quantum Chemical Calculations (DFT) for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the accurate calculation of molecular geometries and electronic properties. For 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone, DFT calculations, typically using a basis set such as 6-311+G(d,p), would be employed to determine the most stable arrangement of its atoms in space and to analyze its electronic characteristics.

The conformational flexibility of this compound is primarily dictated by the rotation around several key single bonds. These include the C-N bond connecting the phenyl ring to the pyrrolidinone nitrogen, the C-O bond of the benzyloxy group, and the O-CH2 bond. A comprehensive conformational analysis would involve systematically rotating these bonds to map out the potential energy surface and identify the global minimum energy conformer, as well as other low-energy stable conformers.

Illustrative Data Table: Predicted Torsional Angles for Key Bonds in a Low-Energy Conformer

Dihedral AnglePredicted Value (degrees)
C(phenyl)-N-C(pyrrolidinone)-C(pyrrolidinone)~45-60
C(phenyl)-O-CH2-C(benzyl)~180
O-C(phenyl)-C(phenyl)-N~0-20

Note: These values are representative and based on studies of structurally related molecules.

Frontier Molecular Orbital (FMO) theory is instrumental in understanding the chemical reactivity of a molecule. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO signifies its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. oaji.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzyloxy and phenyl moieties, which can act as electron-donating groups. The LUMO, on the other hand, is likely to be distributed over the pyrrolidinone ring, particularly the carbonyl group, and the aromatic system, which can serve as electron-accepting regions. A smaller HOMO-LUMO gap would suggest a higher propensity for chemical reactions. oaji.net DFT studies on compounds with benzyloxy groups have shown HOMO-LUMO gaps in the range of 4-5 eV. nih.gov

Illustrative Data Table: Predicted FMO Energies and Related Parameters

ParameterPredicted Value
HOMO Energy~ -6.5 eV
LUMO Energy~ -1.5 eV
HOMO-LUMO Gap (ΔE)~ 5.0 eV
Ionization Potential (I)~ 6.5 eV
Electron Affinity (A)~ 1.5 eV

Note: These values are representative and based on DFT calculations of similar aromatic and heterocyclic compounds.

The distribution of electron density within a molecule governs its electrostatic interactions. Molecular Electrostatic Potential (MEP) maps are visual representations of the electrostatic potential on the electron density surface of a molecule. deeporigin.comwolfram.com These maps are invaluable for identifying regions that are prone to electrophilic and nucleophilic attack.

In an MEP map of this compound, the region around the carbonyl oxygen of the pyrrolidinone ring would exhibit a negative electrostatic potential (typically colored red), indicating a high electron density and a site susceptible to electrophilic attack. Conversely, the hydrogen atoms of the aromatic rings and the methylene (B1212753) group of the benzyloxy moiety would show a positive electrostatic potential (typically colored blue), highlighting them as potential sites for nucleophilic interactions. The MEP map provides a comprehensive picture of the charge distribution and is crucial for understanding intermolecular interactions. deeporigin.comwolfram.com

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry, particularly DFT, is a powerful tool for elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, most importantly, transition states. The energy of the transition state determines the activation energy and thus the rate of the reaction.

For this compound, theoretical studies could predict the mechanisms of various reactions, such as electrophilic aromatic substitution on the phenyl rings or nucleophilic addition to the carbonyl carbon of the pyrrolidinone ring. For instance, in a hypothetical hydrolysis reaction of the amide bond, DFT calculations could be used to model the approach of a water molecule, the formation of a tetrahedral intermediate, and the subsequent bond cleavage, including the structures and energies of the associated transition states. Computational studies have been successfully employed to understand the N-arylation of amides, providing insights into the role of ligands and the energetics of the reaction pathway.

Spectroscopic Property Simulations (e.g., NMR, UV-Vis)

Computational methods can accurately predict various spectroscopic properties, which can be used to confirm the structure of a synthesized compound or to interpret experimental spectra.

For this compound, the ¹H and ¹³C NMR chemical shifts can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach. The predicted chemical shifts would be expected to be in good agreement with experimental data. For example, the protons on the aromatic rings will have distinct chemical shifts depending on their electronic environment, which is influenced by the benzyloxy and pyrrolidinone substituents. The methylene protons of the pyrrolidinone ring often exhibit complex splitting patterns that can be rationalized through simulation. researchgate.net

The simulation of the UV-Vis spectrum, typically performed using Time-Dependent DFT (TD-DFT), can predict the electronic transitions of the molecule. For this compound, the spectrum would likely be dominated by π-π* transitions within the aromatic rings. The presence of the benzyloxy and pyrrolidinone groups would be expected to cause shifts in the absorption maxima compared to unsubstituted benzene (B151609). Aromatic compounds typically show strong absorption bands in the UV region. up.ac.zayoutube.com

Illustrative Data Table: Predicted Spectroscopic Data

SpectroscopyPredicted Feature
¹H NMRAromatic protons: 6.8-7.5 ppm; CH2 (benzyl): ~5.1 ppm; CH2 (pyrrolidinone): 2.0-3.5 ppm
¹³C NMRCarbonyl carbon: ~175 ppm; Aromatic carbons: 110-160 ppm
UV-Vis (λmax)~220 nm and ~270 nm

Note: These are representative values based on spectroscopic data of similar compounds.

Molecular Dynamics Simulations for Dynamic Behavior (if applicable to non-biological systems)

Molecular Dynamics (MD) simulations can provide insights into the dynamic behavior of molecules over time. While often used for biological systems, MD simulations are also valuable for studying the behavior of molecules in non-biological contexts, such as in different solvents or at various temperatures.

For this compound, MD simulations could be used to study its conformational dynamics in solution. These simulations would reveal how the molecule explores different conformations over time and how the solvent influences its conformational preferences. This information is complementary to the static picture provided by DFT calculations and can be crucial for understanding the molecule's behavior in a real-world environment. For instance, simulations could shed light on the flexibility of the benzyloxy group and the puckering of the pyrrolidinone ring in different solvent environments.

Molecular Structure Property Relationships of 1 2 Benzyloxy Phenyl 2 Pyrrolidinone and Its Derivatives

Influence of Substituent Effects on Reactivity and Selectivity

The reactivity and selectivity of 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone are profoundly influenced by the electronic and steric nature of substituents introduced onto its aromatic rings or the pyrrolidinone core. These substituents can modulate the electron density at various points within the molecule and create specific spatial environments that favor certain reaction pathways over others.

Electronic Effects (Inductive, Resonance)

The electronic landscape of this compound is a key determinant of its chemical behavior. The molecule possesses several key features that are susceptible to electronic modulation: the amide bond of the pyrrolidinone ring, the phenyl ring attached to the nitrogen atom, and the benzyloxy group.

The N-phenyl group directly influences the properties of the lactam nitrogen. Electron-donating groups (EDGs) on the phenyl ring, such as alkoxy or alkyl groups, increase the electron density on the nitrogen atom through resonance and inductive effects. This enhanced electron density can, in turn, affect the nucleophilicity of the amide nitrogen and the carbonyl oxygen. Conversely, electron-withdrawing groups (EWGs) like nitro or cyano groups decrease the electron density on the nitrogen, making it less nucleophilic and potentially more susceptible to nucleophilic attack at the carbonyl carbon.

The benzyloxy group, attached to the N-phenyl ring at the ortho position, also exerts a significant electronic influence. The ether oxygen can donate electron density to the phenyl ring via resonance, while the benzyl (B1604629) group itself is generally considered to be weakly electron-donating through induction. The interplay of these effects can modulate the reactivity of the N-phenyl ring in electrophilic aromatic substitution reactions. For instance, the presence of the benzyloxy group would be expected to activate the ring towards electrophiles and direct incoming substituents to the ortho and para positions relative to the benzyloxy group.

Studies on related N-aryl pyrrolidinones have shown that the electronic nature of substituents on the N-aryl ring plays a crucial role in their reactivity. For example, in reactions involving the pyrrolidinone ring, the ease of enolate formation or the susceptibility of the carbonyl group to nucleophilic attack can be tuned by altering the electronic properties of the N-phenyl substituent.

Table 1: Predicted Influence of Substituents on the Electronic Properties and Reactivity of this compound Derivatives

Substituent (on N-phenyl ring)Electronic EffectPredicted Impact on Pyrrolidinone Nitrogen NucleophilicityPredicted Impact on Carbonyl Carbon Electrophilicity
-OCH₃ (methoxy)Electron-donating (resonance)IncreaseDecrease
-CH₃ (methyl)Electron-donating (inductive)IncreaseDecrease
-Cl (chloro)Electron-withdrawing (inductive), weakly electron-donating (resonance)DecreaseIncrease
-NO₂ (nitro)Electron-withdrawing (resonance and inductive)DecreaseIncrease

Steric Effects and Conformational Preferences

The three-dimensional structure of this compound and its derivatives plays a critical role in dictating their reactivity and conformational preferences. The ortho-benzyloxy group on the N-phenyl ring introduces significant steric bulk in the vicinity of the lactam nitrogen.

This steric hindrance can influence the rotational freedom around the N-C(aryl) bond, leading to preferred conformations where the benzyloxy group is oriented away from the pyrrolidinone ring to minimize steric clashes. This restricted rotation can, in turn, affect the accessibility of the lone pair of electrons on the nitrogen atom and the carbonyl group to incoming reagents. For instance, in reactions where the nitrogen atom acts as a nucleophile, its reactivity might be attenuated due to the steric shielding provided by the bulky ortho-substituent.

The pyrrolidinone ring itself is not planar and can adopt various envelope or twist conformations. The substitution pattern on both the N-phenyl ring and the pyrrolidinone ring can influence the equilibrium between these conformers. The conformational preferences are a result of a delicate balance between minimizing steric interactions and optimizing electronic delocalization between the nitrogen lone pair and the carbonyl group. In the case of this compound, the bulky substituent at the ortho position of the N-phenyl ring is expected to have a significant impact on the preferred conformation of the entire molecule.

Stereochemical Influence on Chemical Transformations and Product Distributions

While this compound itself is achiral, the introduction of stereocenters into the pyrrolidinone ring or on the benzyl group can lead to stereoisomers with distinct chemical properties. The stereochemistry of such derivatives would have a profound impact on the outcome of their chemical transformations, often leading to the preferential formation of one stereoisomer over another (diastereoselectivity or enantioselectivity).

For instance, if a chiral center is present on the pyrrolidinone ring, it can direct the approach of a reagent to one face of the molecule over the other. This facial bias can lead to the formation of a specific diastereomer of the product. The benzyloxy group, being relatively large, can also play a role in directing the stereochemical outcome of reactions, even if it is not directly attached to a stereocenter. Its steric bulk can create a chiral environment that influences the transition state of a reaction.

In the broader context of pyrrolidinone chemistry, stereochemical control is a well-established principle for achieving desired product distributions. Chiral auxiliaries or catalysts are often employed to induce asymmetry in reactions involving pyrrolidinone scaffolds. For derivatives of this compound bearing chiral centers, the inherent stereochemistry of the molecule would be a critical factor in planning and executing stereoselective syntheses.

Impact of Structural Modifications on Spectroscopic Signatures

Structural modifications to this compound and its derivatives will lead to predictable changes in their spectroscopic signatures, which are essential for their characterization.

In ¹H NMR spectroscopy , the chemical shifts of the protons on the pyrrolidinone ring are expected to be in the aliphatic region, while the aromatic protons of the phenyl and benzyl groups will appear in the downfield region. The introduction of substituents on the aromatic rings will cause shifts in the signals of the neighboring protons. For example, electron-donating groups will generally cause an upfield shift, while electron-withdrawing groups will lead to a downfield shift. The protons of the methylene (B1212753) group in the benzyloxy moiety (-OCH₂Ph) are diastereotopic due to the chiral environment created by the rest of the molecule (if it were chiral) or due to restricted rotation, and may appear as a pair of doublets (an AB quartet).

In ¹³C NMR spectroscopy , the carbonyl carbon of the pyrrolidinone ring will exhibit a characteristic signal in the downfield region (typically around 170-180 ppm). The chemical shifts of the aromatic carbons will be sensitive to the nature of the substituents. The carbons of the pyrrolidinone ring will appear in the aliphatic region.

Mass spectrometry of this compound would be expected to show a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns would likely involve the cleavage of the benzylic C-O bond, leading to a prominent peak for the benzyl cation (m/z 91), and fragmentation of the pyrrolidinone ring.

Table 2: Predicted Spectroscopic Data for this compound

Spectroscopic TechniquePredicted Key Signals
¹H NMR Aromatic protons (phenyl and benzyl groups), Methylene protons of the benzyloxy group (-OCH₂Ph), Methylene protons of the pyrrolidinone ring.
¹³C NMR Carbonyl carbon of the pyrrolidinone, Aromatic carbons, Methylene carbon of the benzyloxy group, Methylene carbons of the pyrrolidinone ring.
Mass Spectrometry (EI) Molecular ion peak, Fragment ion at m/z 91 (benzyl cation).

Design Principles for Modulating Chemical Characteristics via Structural Alterations

The chemical characteristics of this compound can be systematically modulated through strategic structural alterations. The design principles for achieving specific properties are rooted in the fundamental concepts of electronic and steric effects.

To enhance the nucleophilicity of the lactam nitrogen , one could introduce electron-donating groups on the N-phenyl ring, particularly at the para-position to the nitrogen atom. This would increase the electron density on the nitrogen, making it more reactive towards electrophiles.

To increase the electrophilicity of the carbonyl carbon , electron-withdrawing groups should be placed on the N-phenyl ring. This would decrease the electron density at the carbonyl carbon, making it more susceptible to nucleophilic attack.

Modulating steric hindrance around the reactive centers can be achieved by varying the size of the substituents on the N-phenyl ring or the pyrrolidinone ring. For instance, replacing the benzyloxy group with a smaller alkoxy group would reduce steric congestion around the N-C(aryl) bond, potentially increasing the reactivity of the lactam nitrogen.

Introducing chirality into the molecule, either on the pyrrolidinone ring or the benzyloxy group, would be a key strategy for developing stereoselective reactions. The position and nature of the chiral element would be crucial in dictating the degree and sense of the stereochemical induction.

By applying these design principles, it is possible to create a library of this compound derivatives with a wide range of chemical properties, tailored for specific applications in areas such as organic synthesis, medicinal chemistry, and materials science.

Advanced Applications in Chemical Synthesis and Materials Science

Utility as Synthetic Intermediates and Chiral Building Blocks

The pyrrolidine (B122466) core is a prevalent motif in a vast number of biologically active natural products and pharmaceutical agents. nih.govnih.gov The development of methods for synthesizing enantiomerically pure substituted pyrrolidines is a key area of research. nih.govunibo.it While direct studies on 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone are not extensively documented in this context, its structural analogues serve as valuable chiral building blocks and auxiliaries in asymmetric synthesis. wikipedia.org

Chiral auxiliaries are temporarily incorporated into a synthetic route to induce stereoselectivity, after which they can be recovered. wikipedia.org For instance, structurally similar compounds like (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide have been developed as effective chiral auxiliaries for the synthesis of optically active amino acids. In these systems, the rigid pyrrolidine scaffold and the bulky substituents create a defined chiral environment that directs the approach of reagents to a prochiral substrate, leading to high diastereoselectivity.

The synthesis of a novel chiral auxiliary, (S)-N-(2-benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide, and its use in forming Ni(II) complexes with amino acids highlights the utility of this class of compounds. The condensation of 2-aminobenzophenone (B122507) with p-benzyloxybenzylproline yields the auxiliary, which then facilitates the stereoselective synthesis of amino acids. Given its structure, this compound could potentially be resolved into its enantiomers and employed in a similar capacity, with the ortho-benzyloxy group providing steric and electronic influence to control stereochemical outcomes in asymmetric transformations such as alkylations or aldol (B89426) reactions. unibo.it

Table 1: Examples of Pyrrolidine-Based Chiral Auxiliaries and Their Applications

Chiral Auxiliary Application Reference
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide Asymmetric synthesis of α-amino acids
(S)-N-(2-Benzoylphenyl)-1-(4-benzyloxybenzyl)pyrrolidine-2-carboxamide Formation of diastereoisomeric Ni(II) complexes with alanine
Evans' Oxazolidinones Asymmetric alkylations, aldol reactions slideshare.net

Integration into Complex Organic Frameworks

Metal-Organic Frameworks (MOFs) are crystalline porous materials constructed from metal ions or clusters linked by organic ligands. chemistryviews.orgnih.gov The tunability of their pore size, shape, and chemical environment makes them promising for applications in gas storage, catalysis, and sensing. chemistryviews.orgnih.gov The integration of pyrrolidine-containing ligands into MOFs can introduce specific functionalities, such as chirality or enhanced stability.

Although this compound has not been explicitly reported as a linker in MOF synthesis, related structures have been successfully incorporated. For example, a MOF, UiO-66(Hf), was modified with a meso-tetrakis(4-carboxyphenyl) N-methylpyrrolidine-fused chlorin. mdpi.com This composite material demonstrated the ability to sense nitrogen dioxide (NO2), combining the stability of the MOF with the photophysical properties of the pyrrolidine-fused chlorin. mdpi.com

The structure of this compound suggests its potential as a modifiable ligand for MOF synthesis. Functionalization with coordinating groups, such as carboxylic acids or pyridyl moieties, on its aromatic rings would enable it to act as a linker, connecting metal nodes. The bulky benzyloxy group and the N-phenylpyrrolidinone core would project into the MOF pores, creating a unique chemical environment that could be exploited for selective guest adsorption or enantioselective catalysis.

Role in Catalyst Design and Ligand Development

The pyrrolidine and pyrrolidone scaffolds are central to the design of ligands for transition metal catalysis, particularly for asymmetric reactions. researchgate.netnih.gov The nitrogen atom of the pyrrolidone can act as a coordinating atom, and substituents on the ring can create a chiral pocket around the metal center, influencing the enantioselectivity of the catalyzed reaction.

Research has shown that simple pyrrolidones, such as 1-benzyl-2-pyrrolidinone (B1346716) (a close analogue of the title compound), can serve as effective ligands. researchgate.net For instance, Cu-pyrrolidone/spherical activated carbon catalysts, prepared by a simple impregnation method, have demonstrated significantly improved activity and stability in acetylene (B1199291) hydrochlorination, with 1-methyl-2-pyrrolidone being a particularly effective ligand. researchgate.net Similarly, cationic Rh(I) complexes with 2-pyrrolidone ligands containing pyridyl sidearms have proven to be excellent catalysts for the hydrosilylation of terminal olefins. researchgate.net

Furthermore, chiral C2-symmetric 2,5-diarylpyrrolidines have been incorporated into JohnPhos-type ligands for gold(I) catalysis. nih.gov These catalysts have shown high enantioselectivities in intramolecular cycloadditions. nih.gov This highlights the potential of this compound as a precursor for ligand development. Its N-aryl group could be functionalized with phosphine (B1218219) or other coordinating groups, and the inherent chirality (if resolved) or the steric bulk of the benzyloxy substituent could be used to induce asymmetry in metal-catalyzed processes.

Potential Applications in Polymer Chemistry and Advanced Materials

Poly(N-vinyl-2-pyrrolidone) (PVP) is a well-known water-soluble, non-ionic polymer with a wide range of applications in pharmaceuticals and materials science. researchgate.netresearchgate.net The development of alternative pyrrolidone-based monomers is an active area of research to create polymers with tailored properties, such as stimulus-responsiveness. researchgate.netnih.gov Monomers like 2-(N-methacryloyloxy)ethyl pyrrolidone (NMEP) and 2-(N-acryloyloxy)ethylpyrrolidone (NAEP) have been polymerized using techniques like Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization to produce well-defined homopolymers and block copolymers. researchgate.netwhiterose.ac.uk

This compound could serve as a functional additive or be developed into a specialty monomer. As an additive, its bulky aromatic structure could modify the mechanical or thermal properties of existing polymers. To be used as a monomer, a polymerizable group (e.g., vinyl, acrylate, or methacrylate) would need to be introduced onto its structure, for example, on one of the phenyl rings. The resulting polymer would feature pendant this compound units, which could impart unique properties such as high refractive index, altered solubility, or the ability to coordinate metal ions for applications in catalysis or sensing. The synthesis of copolymers with monomers like N-vinyl-2-pyrrolidone or glycidyl (B131873) methacrylate (B99206) could lead to the formation of functional hydrogels or cross-linked networks. nih.gov

Table 2: Pyrrolidone-Based Monomers and Their Polymers

Monomer Polymerization Method Resulting Polymer/Application Reference
N-vinyl-2-pyrrolidone (NVP) Free-radical polymerization Poly(N-vinyl-2-pyrrolidone) (PVP), hydrogels researchgate.net
2-(N-methacryloyloxy)ethyl pyrrolidone (NMEP) RAFT polymerization Amphiphilic diblock copolymers, self-assembled nanostructures nih.gov
2-(N-acryloyloxy)ethylpyrrolidone (NAEP) RAFT aqueous solution polymerization Well-defined homopolymers and pH-responsive diblock copolymers researchgate.net

Supramolecular Assembly and Self-Assembling Systems

Supramolecular chemistry involves the study of systems composed of discrete numbers of molecules held together by non-covalent intermolecular forces. researchgate.net The formation of ordered structures through self-assembly is a cornerstone of this field. The structure of this compound contains features conducive to participating in such assemblies.

The molecule possesses multiple aromatic rings (the N-phenyl ring and the benzyl (B1604629) ring of the benzyloxy group), which can engage in π-π stacking interactions. These interactions are a primary driving force in the self-assembly of many organic molecules, leading to the formation of ordered aggregates like stacks, sheets, or fibers. The combination of the rigid pyrrolidone core and the flexible benzyloxy side chain could lead to complex packing arrangements in the solid state or in solution, potentially forming liquid crystalline phases or organogels. While specific studies on the self-assembly of this compound are not available, the principles of supramolecular chemistry suggest that its aromatic and polar functionalities could direct its organization into higher-order, non-biological structures. researchgate.net

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

Traditional methods for the synthesis of N-aryl lactams, such as the Ullmann condensation and Buchwald-Hartwig amination, have been pivotal. wikipedia.orgwikipedia.orglibretexts.orgacsgcipr.org However, these often require harsh reaction conditions, expensive metal catalysts, and complex ligands. wikipedia.orgacsgcipr.org Future research is increasingly directed towards greener and more atom-economical alternatives.

Photocatalytic N-Arylation: Visible-light photoredox catalysis has emerged as a powerful tool for forging C-N bonds under mild conditions. uni-regensburg.denih.govacs.org This approach could be applied to the synthesis of 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone by generating a pyrrolidinone radical which then couples with a suitable benzyloxy-phenyl precursor. The use of organic dyes as photocatalysts and light as a traceless reagent aligns with the principles of green chemistry. uni-regensburg.de

Electrochemical Synthesis: Electrochemistry offers another sustainable pathway, using electrons as clean reagents to drive reactions. researchgate.netacs.orgrsc.org An electrochemical approach could involve the anodic oxidation of either the pyrrolidinone or the 2-(benzyloxy)aniline precursor to generate a reactive intermediate, facilitating their coupling. This method avoids the need for stoichiometric chemical oxidants, reducing waste generation. researchgate.net

The table below outlines a hypothetical comparison of reaction parameters for traditional versus modern synthetic approaches that could be explored for the synthesis of the target compound.

Parameter Buchwald-Hartwig Amination (Traditional) Photoredox Catalysis (Novel) Electrochemical Synthesis (Novel)
Catalyst Palladium complexes with phosphine (B1218219) ligandsOrganic dyes (e.g., 4CzIPN) or Iridium/Ruthenium complexesTypically catalyst-free or simple metal electrodes
Reagents Aryl halide, pyrrolidinone, strong baseRadical precursor, aryl partnerSubstrates, supporting electrolyte
Energy Source Thermal (often high temperatures)Visible light (e.g., blue LEDs)Electrical current
Solvents Toluene (B28343), Dioxane (often anhydrous)Acetonitrile, DMF, sometimes aqueous mediaAcetonitrile, DMF, ionic liquids
Sustainability Relies on precious metals, generates stoichiometric wasteUses light as a reagent, often milder conditionsAvoids bulk chemical reagents, high atom economy

Exploration of Unconventional Reactivity Patterns

The reactivity of this compound is largely unexplored beyond the standard transformations of its constituent functional groups. Future research could focus on leveraging the unique electronic and steric environment of the molecule to uncover novel reactivity.

C-H Activation: Direct functionalization of C-H bonds is a frontier in organic synthesis that minimizes the need for pre-functionalized starting materials. nih.gov For this compound, research could target the palladium-catalyzed C-H activation of the benzyloxy-phenyl ring. nih.gov By employing a suitable directing group, it may be possible to selectively functionalize the positions ortho to the benzyloxy or pyrrolidinone substituents, opening pathways to novel derivatives with altered steric and electronic properties. The amide group of the lactam itself can act as a directing group for functionalization at the ortho-position of the N-phenyl ring.

Advanced Computational Modeling for Predictive Synthesis

Computational chemistry is becoming an indispensable tool for predicting reaction outcomes and designing new synthetic routes. beilstein-journals.org For this compound, density functional theory (DFT) calculations could be employed to:

Predict Reaction Pathways: Model the transition states and intermediates of potential synthetic routes, such as photocatalytic or electrochemical methods, to predict their feasibility and optimize reaction conditions before experimental work is undertaken.

Elucidate Reactivity: Calculate the electron density and orbital energies of the molecule to predict the most likely sites for electrophilic or nucleophilic attack, guiding the exploration of its unconventional reactivity.

Ligand Design: In the context of metal-catalyzed C-H activation, computational models can help in the rational design of ligands that would favor specific regioselectivities. nih.gov

The following table illustrates the types of computational data that could be generated to guide synthetic efforts.

Computational Method Parameter to be Calculated Application in Synthesis/Reactivity Prediction
Density Functional Theory (DFT) Transition state energiesPredict the feasibility and energy barriers of novel synthetic routes.
DFT Frontier Molecular Orbital (HOMO/LUMO) energiesIdentify sites susceptible to oxidation/reduction in electrochemical synthesis.
DFT Partial atomic charges and Fukui functionsPredict regioselectivity in C-H functionalization reactions.
Molecular Dynamics (MD) Conformational analysisUnderstand the influence of steric hindrance on reactivity.

Integration with Flow Chemistry and Automation Techniques

Flow chemistry, where reactions are performed in continuous-flowing streams rather than in batches, offers numerous advantages such as enhanced safety, scalability, and precise control over reaction parameters. acs.orgamidetech.com The synthesis of this compound and its derivatives is well-suited for this technology.

Future research could focus on developing a fully automated, multi-step flow synthesis of the target molecule. researchgate.net This would involve integrating modules for each reaction step (e.g., N-arylation, purification) into a single, continuous process. Such a system would allow for rapid optimization of reaction conditions (temperature, residence time, reagent stoichiometry) and could be used for the on-demand synthesis of a library of related compounds for screening purposes. acs.orgsoci.org

Design of Next-Generation Pyrrolidinone-Based Chemical Tools or Materials

The pyrrolidinone scaffold is present in many biologically active compounds and functional materials. nih.govacs.org The unique substitution pattern of this compound could be exploited to design novel molecules with specific applications.

Fluorescent Probes: By incorporating fluorogenic moieties or groups that respond to specific analytes, derivatives of this compound could be developed as fluorescent probes for biological imaging or chemical sensing. nih.gov The sterically hindered environment around the N-aryl bond might lead to interesting photophysical properties, such as aggregation-induced emission.

Polymer Science: Pyrrolidinone-containing polymers, such as polyvinylpyrrolidone (B124986) (PVP), are known for their biocompatibility and are used in various biomedical applications. acs.org Monomers based on the this compound scaffold could be synthesized and polymerized to create novel polymers with tailored properties. nbinno.comacs.org The bulky benzyloxy-phenyl group could influence the polymer's thermal stability, solubility, and mechanical properties, making them candidates for advanced coatings or drug delivery systems. nbinno.com

Q & A

Q. What are the common synthetic routes for 1-[2-(Benzyloxy)phenyl]-2-pyrrolidinone?

  • Methodological Answer : The compound is synthesized via Pd-catalyzed cross-coupling or nucleophilic substitution. For example:
  • Pd-Catalyzed α-Arylation : Reacting trimethylsilyl enolates of pyrrolidinone derivatives with aryl bromides (e.g., 1-(benzyloxy)-4-bromobenzene) using palladium catalysts yields the target compound. This method is efficient for introducing aryl groups .
  • Microwave-Assisted Synthesis : Heating 2-fluorobenzaldehyde with dialkylamines (e.g., pyrrolidine) in DMF and K₂CO₃ under microwave conditions (150°C, 20 hours) produces substituted pyrrolidinones. Yield: ~93% .
  • Acid-Catalyzed Cyclization : Refluxing substituted phenylpyrrolidinones with 1,2-diaminobenzene in HCl (4 M) followed by neutralization forms benzimidazole derivatives, though this requires purification via crystallization .

Q. Table 1: Comparison of Synthetic Methods

MethodConditionsYieldKey TechniquesReference
Pd-Catalyzed CouplingPd catalyst, aryl bromideN/AHRMS
Microwave SynthesisDMF, K₂CO₃, 150°C, 20 h93%¹H NMR, TLC
Acid CyclizationHCl (4 M), reflux, 24 hVariesCrystallization

Q. How is this compound characterized structurally?

  • Methodological Answer :
  • X-ray Crystallography : The SHELX software suite (e.g., SHELXL) is widely used for refining crystal structures. High-resolution data ensure accurate determination of bond lengths and angles, critical for confirming the benzyloxy-pyrrolidinone scaffold .
  • ¹H NMR Analysis : Deuterated solvents (e.g., DMSO-d₆) resolve proton environments. For example, aromatic protons appear at δ 7.61–6.75 ppm, while pyrrolidinone ring protons resonate at δ 3.33–1.96 ppm .
  • HRMS : High-resolution mass spectrometry confirms molecular weight (e.g., [M+H]+ calcd for C₁₆H₂₂F₂NO: 282.1664; found: 282.1666) .

Advanced Research Questions

Q. How can researchers address discrepancies in spectroscopic data for substituted pyrrolidinones?

  • Methodological Answer :
  • Solvent Effects : Use deuterated solvents consistently to avoid shifts. For example, DMSO-d₆ stabilizes keto-enol tautomers, affecting NMR peaks .
  • Dynamic NMR : Variable-temperature NMR resolves overlapping signals caused by conformational flexibility in the pyrrolidinone ring.
  • Computational Validation : Compare experimental ¹H NMR shifts with DFT-calculated values (e.g., using Gaussian) to identify misassignments.

Q. What challenges arise in crystallizing this compound for X-ray studies?

  • Methodological Answer :
  • Polymorphism : The benzyloxy group’s rotational freedom can lead to multiple crystal forms. Slow evaporation from ethanol/water mixtures at 4°C improves crystal quality.
  • Twinned Data : SHELXL’s TWIN command refines twinned datasets, common for flexible molecules .
  • Hydrogen Bonding : Co-crystallization with acetic acid enhances lattice stability via N–H···O interactions.

Q. What role does the benzyloxy group play in modulating biological activity?

  • Methodological Answer :
  • Pharmacophore Mapping : The benzyloxy moiety enhances lipophilicity, improving blood-brain barrier penetration. Docking studies (e.g., AutoDock Vina) show π-π stacking with aromatic residues in enzyme active sites .
  • Metabolic Stability : Microsomal assays (e.g., rat liver microsomes) reveal that benzyloxy groups reduce oxidative metabolism compared to methoxy analogues.

Data Contradiction Analysis

Q. How to resolve conflicting reports on the reactivity of this compound in nucleophilic substitutions?

  • Methodological Answer :
  • Steric Effects : Bulkier nucleophiles (e.g., tert-butoxide) exhibit lower yields due to steric hindrance from the benzyloxy group. Kinetic studies (e.g., Eyring plots) quantify activation barriers .
  • Leaving Group Optimization : Replace bromine with triflate in aryl electrophiles to enhance reactivity. Monitor progress via LC-MS .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.